molecular formula C9H8N2O3 B11925933 Methyl 3-Aminobenzisoxazole-4-carboxylate

Methyl 3-Aminobenzisoxazole-4-carboxylate

Cat. No.: B11925933
M. Wt: 192.17 g/mol
InChI Key: LRUWRTBIEWKHPC-UHFFFAOYSA-N
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Description

Methyl 3-Aminobenzisoxazole-4-carboxylate is a chemical compound with the molecular formula C9H8N2O3 It belongs to the class of benzisoxazoles, which are heterocyclic compounds containing a benzene ring fused to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Aminobenzisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitrobenzoic acid with hydroxylamine hydrochloride to form the isoxazole ring, followed by reduction and methylation steps . The reaction conditions often include the use of solvents like methanol and catalysts such as palladium on carbon for hydrogenation reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Aminobenzisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products: The major products formed from these reactions include substituted benzisoxazoles with varying functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 3-Aminobenzisoxazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-Aminobenzisoxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also modulate receptor activity by interacting with receptor proteins, influencing cellular signaling pathways .

Comparison with Similar Compounds

  • Methyl 3-Aminobenzo[d]isoxazole-4-carboxylate
  • Methyl 3-Aminobenzo[d]isoxazole-5-carboxylate
  • Methyl 3-Aminobenzo[d]isoxazole-6-carboxylate

Comparison: Methyl 3-Aminobenzisoxazole-4-carboxylate is unique due to its specific substitution pattern on the benzisoxazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activity profiles .

Biological Activity

Methyl 3-Aminobenzisoxazole-4-carboxylate is a compound belonging to the benzisoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its immunosuppressive properties, potential therapeutic applications, and underlying mechanisms of action.

Overview of Benzisoxazole Derivatives

Benzisoxazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural features of these compounds allow them to interact with various biological targets, making them promising candidates in drug development. This compound, specifically, has been studied for its immunomodulatory effects.

Immunosuppressive Properties

Research has demonstrated that this compound exhibits significant immunosuppressive activity. In vitro studies have shown that this compound can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and lipopolysaccharide (LPS) . The immunosuppressive effects were characterized by:

  • Inhibition of Cytokine Production : The compound significantly reduced the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in human whole blood cell cultures .
  • Induction of Apoptosis : Mechanistic studies revealed that this compound induces apoptosis in Jurkat T cells by upregulating caspases and Fas signaling pathways . This apoptotic pathway is crucial for its immunosuppressive action.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique molecular structure. The isoxazole moiety plays a pivotal role in mediating its biological effects. A comparative analysis with other benzisoxazole derivatives indicates that modifications at specific positions can enhance or diminish immunological activity .

CompoundStructure ModificationImmunosuppressive Activity
MM3N/AStrong
MM82-methoxyphenylWeak
MM94-nitrophenylModerate

Case Studies and Research Findings

  • In Vitro Studies : A study reported that this compound inhibited PBMC proliferation in a dose-dependent manner. The strongest inhibition was observed at concentrations around 50 μM, where it also showed minimal cytotoxicity against A549 cell lines .
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that treatment with this compound led to increased expression of apoptotic markers such as caspase-3 and -9 in Jurkat cells. This suggests a potential pathway through which the compound exerts its immunosuppressive effects .
  • Therapeutic Potential : Given its ability to modulate immune responses, this compound may have therapeutic applications in conditions characterized by overactive immune responses, such as autoimmune diseases or transplant rejection .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 3-amino-1,2-benzoxazole-4-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)5-3-2-4-6-7(5)8(10)11-14-6/h2-4H,1H3,(H2,10,11)

InChI Key

LRUWRTBIEWKHPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)ON=C2N

Origin of Product

United States

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